molecular formula C25H31NO8S B13850597 tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Cat. No.: B13850597
M. Wt: 505.6 g/mol
InChI Key: CXRUUTCENMQYHA-HOJNNBGMSA-N
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Description

This compound is a highly functionalized bicyclic pyridine derivative featuring a [1,3]dioxino[5,4-b]pyridine core. Key structural elements include:

  • Stereochemistry: The 4aR,7S,8S,8aR configuration defines the spatial arrangement of the fused dioxane and pyridine rings.
  • A (4-methylphenyl)sulfonyloxy group at position 7, which may confer metabolic stability or modulate solubility. A hydroxyl group at position 8, offering a site for further derivatization. A phenyl substituent at position 2, contributing to steric bulk and π-π interactions.

The compound’s synthetic pathway likely involves multi-step functionalization of a pyridine precursor, with sulfonylation and carboxylate protection as critical steps .

Properties

Molecular Formula

C25H31NO8S

Molecular Weight

505.6 g/mol

IUPAC Name

tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C25H31NO8S/c1-16-10-12-18(13-11-16)35(29,30)34-20-14-26(24(28)33-25(2,3)4)19-15-31-23(32-22(19)21(20)27)17-8-6-5-7-9-17/h5-13,19-23,27H,14-15H2,1-4H3/t19-,20+,21-,22-,23?/m1/s1

InChI Key

CXRUUTCENMQYHA-HOJNNBGMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CN([C@@H]3COC(O[C@H]3[C@@H]2O)C4=CC=CC=C4)C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C3COC(OC3C2O)C4=CC=CC=C4)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves multiple steps. The process typically starts with the preparation of the core pyridine structure, followed by the introduction of the dioxino and sulfonyloxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonyloxy group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways, particularly those involving sulfonyloxy and hydroxy groups.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The hydroxy and sulfonyloxy groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Core Ring Systems and Substituents

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound [1,3]dioxino[5,4-b]pyridine tert-butyl carboxylate, (4-methylphenyl)sulfonyloxy, hydroxyl, phenyl Not reported
Isoxazolo[5,4-b]pyridines Isoxazolo[5,4-b]pyridine Sulfonamide groups at position 3 Antibacterial (vs. S. aureus)
Imidazo[4,5-b]pyridines Imidazo[4,5-b]pyridine Bromo, iodo, and sulfonamide substituents Antifungal, antioxidant
Diazaspiro[3.5]nonene derivatives Diazaspiro[3.5]nonene Trifluoromethylphenyl, tert-butyl carboxylate Kinase inhibition (implied)
Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridine Halogenated (Br, I) and sulfonamide groups Protein kinase inhibition

Key Observations :

  • Sulfonyl/Sulfonamide Groups : The target compound’s (4-methylphenyl)sulfonyloxy group differs from sulfonamide-linked derivatives in and . Sulfonamides in isoxazolopyridines demonstrated antibacterial activity, suggesting that the sulfonyloxy group in the target may influence similar interactions with bacterial targets, though its electron-withdrawing nature could alter reactivity .
  • tert-Butyl Carboxylate : This group is shared with diazaspiro derivatives in , where it likely stabilizes intermediates during synthesis. Its presence in both compounds highlights its utility in protecting reactive sites during multi-step syntheses .
  • Fused Ring Systems: The [1,3]dioxino ring in the target compound introduces two oxygen atoms, enhancing polarity compared to nitrogen-containing fused rings (e.g., imidazo or pyrazolo systems). This may improve aqueous solubility but reduce membrane permeability relative to more lipophilic analogues .

Key Observations :

  • The target compound’s synthesis () employs a Mitsunobu reaction, a robust method for ether formation, contrasting with microwave-assisted methods in . The latter offers faster reaction times but requires specialized equipment.
  • Copper-catalyzed coupling () is prevalent in sulfonamide-linked pyridines, whereas the target compound’s sulfonyloxy group may necessitate milder conditions to preserve stereochemistry .

Biological Activity

The compound tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate (CAS No. 75330-75-5) is a complex organic molecule with potential biological activity. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following features:

  • Molecular Formula : C24H36N2O6S
  • Molecular Weight : 444.63 g/mol
  • Functional Groups : Hydroxy group, sulfonate ester, and a pyridine ring.

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in various assays such as ABTS and FRAP. These assays measure the ability to scavenge free radicals and reduce oxidative stress in biological systems .
  • Cholinesterase Inhibition : In vitro studies have demonstrated that the compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. The IC50 values for AChE and BChE were reported as 1.90 µM and 0.084 µM respectively . This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may have anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

Efficacy in Assays

The following table summarizes the biological activity data derived from various studies:

Activity Type Assay Method IC50 Value (µM) Comments
Antioxidant ActivityABTSNot specifiedHigh scavenging ability
FRAPNot specifiedEffective in reducing oxidative stress
Cholinesterase InhibitionAChE1.90 ± 0.16Comparable to known inhibitors
BChE0.084 ± 0.008More selective towards BChE

Study on Neuroprotective Effects

A study published in Frontiers in Pharmacology examined the neuroprotective effects of this compound on mouse models of Alzheimer's disease. The results indicated that treatment with the compound significantly reduced amyloid plaque formation and improved cognitive function compared to control groups .

Assessment of Antioxidant Properties

In another study focusing on antioxidant activity, the compound was tested against lipid peroxidation in mouse brain homogenates. Results showed a marked decrease in lipid peroxidation levels, suggesting that it could protect neuronal cells from oxidative damage .

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